molecular formula C13H16N2O2 B13971082 tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13971082
M. Wt: 232.28 g/mol
InChI Key: DSEXPSOZXKKEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate is a chemical compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a tert-butyl group and a methyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 6-methyl-1H-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6-methyl-1H-benzodiazole+tert-butyl chloroformatetriethylaminetert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate\text{6-methyl-1H-benzodiazole} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate} 6-methyl-1H-benzodiazole+tert-butyl chloroformatetriethylamine​tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1H-benzodiazole: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.

    Tert-butyl 1H-1,3-benzodiazole-1-carboxylate: Lacks the methyl group, which can influence its reactivity and interactions with molecular targets.

    Tert-butyl 6-chloro-1H-1,3-benzodiazole-1-carboxylate: Contains a chlorine substituent instead of a methyl group, leading to different chemical and biological properties.

Uniqueness

Tert-butyl 6-methyl-1H-1,3-benzodiazole-1-carboxylate is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity, stability, and interactions with biological targets. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-5-6-10-11(7-9)15(8-14-10)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEXPSOZXKKEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.